1-Geranylazacycloheptan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110261-29-5 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]azepan-2-one |
InChI |
InChI=1S/C16H27NO/c1-14(2)8-7-9-15(3)11-13-17-12-6-4-5-10-16(17)18/h8,11H,4-7,9-10,12-13H2,1-3H3/b15-11+ |
InChI Key |
IZUPQLMOLYRSQK-RVDMUPIBSA-N |
SMILES |
CC(=CCCC(=CCN1CCCCCC1=O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CN1CCCCCC1=O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCN1CCCCCC1=O)C)C |
Other CAS No. |
117694-76-5 |
Synonyms |
1-GACHO 1-geranylazacycloheptan-2-one 1-geranylazacycloheptan-2-one, (E)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 1 Geranylazacycloheptan 2 One
Primary Synthetic Routes for the Azacycloheptanone Ring System
The foundational scaffold of 1-Geranylazacycloheptan-2-one is the azacycloheptan-2-one ring, commonly known as ε-caprolactam. wikipedia.org The principal industrial method for its synthesis is the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.orgscribd.com This classic organic reaction involves the acid-catalyzed rearrangement of a ketoxime to an amide. wikipedia.org
The process typically begins with the conversion of cyclohexanone to cyclohexanone oxime through a reaction with hydroxylamine. scribd.com The subsequent rearrangement is the critical step, transforming the six-membered cyclohexanone ring into the seven-membered ε-caprolactam ring. scribd.com A variety of acid catalysts can be employed to facilitate this transformation. Strong acids such as concentrated sulfuric acid and polyphosphoric acid are traditionally used in commercial production. wikipedia.orggoogle.com The reaction with sulfuric acid is highly efficient but generates a significant amount of ammonium (B1175870) sulfate (B86663) as a by-product during neutralization. wikipedia.org
To address the environmental concerns associated with traditional catalysts, alternative methods have been developed. These include the use of solid acid catalysts and ionic liquids, which offer advantages such as easier separation and potential for recycling. oup.comacs.org For instance, certain Brønsted acidic ionic liquids have been shown to effectively catalyze the Beckmann rearrangement, functioning as both the catalyst and the solvent, thereby streamlining the process and improving the atom economy. acs.org
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Classical Beckmann Rearrangement | Sulfuric Acid, Oleum | High yield, instantaneous reaction; produces ammonium sulfate by-product. | wikipedia.orggoogle.com |
| Modified Beckmann Rearrangement | Polyphosphoric Acid, Hydrogen Fluoride | Alternative strong acid catalysts. | wikipedia.org |
| Green Beckmann Rearrangement | Lewis or Brønsted Acidic Ionic Liquids | Recyclable catalyst, improved atom economy, dual role as solvent. | oup.comacs.org |
| Catalytic Rearrangement | Cyanuric Chloride / Zinc Chloride | Catalytic process applicable to other cyclic ketones like cyclododecanone. | wikipedia.org |
Incorporation of the Geranyl Side Chain: Mechanistic Considerations and Synthetic Challenges
Once the azacycloheptan-2-one (ε-caprolactam) ring is obtained, the next synthetic step is the incorporation of the geranyl side chain. This is typically achieved through the N-alkylation of the lactam. researchgate.net The reaction involves the deprotonation of the nitrogen atom of the lactam followed by a nucleophilic substitution reaction with a geranyl halide, most commonly geranyl bromide. rsc.orgnih.gov
The mechanism proceeds via the formation of a lactam anion. A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is used to abstract the acidic proton from the nitrogen atom of the caprolactam ring. uq.edu.au This creates a potent nucleophile that then attacks the electrophilic carbon of the geranyl bromide in an SN2 reaction, displacing the bromide ion and forming the C-N bond.
Several challenges are associated with this synthetic step.
O-alkylation vs. N-alkylation: Lactam anions are ambident nucleophiles, meaning they can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can occur as a competing side reaction, leading to the formation of an imino ether. Reaction conditions, such as the choice of solvent and counterion, can be optimized to favor the desired N-alkylation product.
Reaction Conditions: The reaction must be carried out under anhydrous (dry) conditions, as the strong bases used will react preferentially with any water present. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used. nih.govgoogle.com
Purity of Reagents: The geranyl bromide used should be of high purity. It can be synthesized from the corresponding alcohol, geraniol, by reaction with a reagent like phosphorus tribromide. nih.gov
| Base | Alkylating Agent | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Geranyl Bromide | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous, inert atmosphere (N2 or Ar), typically at room temperature. | nih.govgoogle.com |
| n-Butyllithium (n-BuLi) | Geranyl Iodide/Bromide | Tetrahydrofuran (THF) | Anhydrous, low temperature (e.g., -78 °C to 0 °C) to control reactivity. | uq.edu.au |
Strategies for Selective Functionalization and Modification of the this compound Scaffold
Further derivatization of the this compound scaffold can be achieved by targeting its distinct functional groups: the amide within the lactam ring and the two carbon-carbon double bonds in the geranyl side chain. Selective functionalization allows for the synthesis of a diverse library of related compounds for further research.
Modification of the Geranyl Side Chain: The two double bonds of the geranyl moiety are susceptible to various electrophilic addition reactions.
Epoxidation: Selective epoxidation of one or both double bonds can be achieved using peroxy acids like m-CPBA. The double bond at the 6,7-position is generally more electron-rich and sterically accessible, often leading to preferential reaction at this site.
Hydrogenation: Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, can reduce one or both double bonds to yield the saturated alkyl side chain derivative.
Halogenation: Addition of halogens (e.g., Br₂) across the double bonds can introduce new functional handles for subsequent substitution or elimination reactions.
Modification of the Lactam Ring: The lactam ring offers other sites for functionalization.
α-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated with a strong base (e.g., LDA) to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at this position.
Ring Opening: The amide bond can be hydrolyzed under strong acidic or basic conditions to open the seven-membered ring, yielding 6-(geranylamino)hexanoic acid.
These strategies leverage established reactivity patterns of amides and alkenes to create derivatives with modified properties. sioc-journal.cn
Synthesis and Characterization of Structural Analogues and Homologues of this compound
The synthesis of structural analogues and homologues of this compound is a key strategy for structure-activity relationship (SAR) studies in various applications, such as its use as a transdermal penetration enhancer. nih.govresearchgate.net These analogues can be created by modifying either the lactam ring or the N-alkyl side chain.
Side Chain Analogues: The geranyl group can be replaced with other lipophilic chains. This is accomplished by using different alkylating agents in the N-alkylation step described in section 2.2.
Isomeric Analogues: Using neryl bromide, the (Z)-isomer of the side chain, instead of geranyl bromide ((E)-isomer), would yield 1-Nerylazacycloheptan-2-one. researchgate.net
Homologues: Employing farnesyl bromide, which has an additional isoprene (B109036) unit, would lead to 1-Farnesylazacycloheptan-2-one. googleapis.com
Saturated and Simplified Analogues: Using simple alkyl halides like dodecyl bromide results in the well-known penetration enhancer 1-dodecylazacycloheptan-2-one (Azone®). researchgate.netgoogleapis.com
Lactam Ring Homologues: The size of the lactam ring can also be varied. The synthetic approach remains similar: N-alkylation of a different parent lactam.
Six-membered ring: Starting with piperidin-2-one and alkylating with geranyl bromide would produce 1-geranylazacyclohexan-2-one. googleapis.com
Five-membered ring: Using pyrrolidin-2-one as the starting material would yield 1-geranylazacyclopentan-2-one. googleapis.com
The characterization of these new compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, mass spectrometry to determine the molecular weight, and infrared (IR) spectroscopy to identify key functional groups like the lactam carbonyl.
| Compound Name | Structural Modification | Starting Materials | Reference |
|---|---|---|---|
| 1-Dodecylazacycloheptan-2-one (Azone®) | Saturated C12 alkyl chain instead of geranyl | ε-Caprolactam, Dodecyl bromide | researchgate.netgoogleapis.com |
| 1-Farnesylazacyclopentan-2-one | Farnesyl chain; five-membered lactam ring | Pyrrolidin-2-one, Farnesyl bromide | googleapis.com |
| 1-Geranylazacyclohexan-2-one | Six-membered lactam ring | Piperidin-2-one, Geranyl bromide | googleapis.com |
| 1-Nerylazacycloheptan-2-one | (Z)-isomer of the terpene side chain | ε-Caprolactam, Neryl bromide | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 1 Geranylazacycloheptan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Conformations and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework of 1-Geranylazacycloheptan-2-one. A United States patent document confirms that ¹H and ¹³C-NMR analyses were conducted on the compound using a 500 MHz FT-NMR spectrometer, though the specific spectral data were not detailed in the accessible text. researchgate.net
The ¹H NMR spectrum would reveal the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). The ¹³C NMR spectrum, in turn, would identify all unique carbon atoms in the molecule.
Expected ¹H NMR Spectral Data for this compound: This interactive table outlines the anticipated proton signals. The exact chemical shifts (δ) and coupling constants (J) would require experimental data.
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Information |
| Vinyl Protons (C=CH) | 4.8 - 5.5 | Triplet or Multiplet | Presence of two olefinic double bonds in the geranyl chain. |
| Methylene (B1212753) Protons (N-CH₂-C=) | ~4.0 | Doublet | Protons on the carbon adjacent to the lactam nitrogen and the C2=C3 double bond. |
| Methylene Protons (Lactam Ring) | 2.5 - 3.5 | Multiplets | Protons on the α- and ε-carbons of the caprolactam ring. |
| Methylene Protons (Geranyl Chain) | 1.9 - 2.2 | Multiplets | Allylic and other methylene protons within the geranyl moiety. |
| Methyl Protons (C(CH₃)₂) | ~1.7 | Singlet | Gem-dimethyl protons at the C7 position of the geranyl chain. |
| Methyl Protons (C=C-CH₃) | ~1.6 | Singlet | Methyl protons attached to the C3 double bond of the geranyl chain. |
Expected ¹³C NMR Spectral Data for this compound: This table details the carbon signals anticipated for the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) | Inferred Structural Information |
| Carbonyl Carbon (C=O) | 170 - 180 | Lactam carbonyl group. |
| Olefinic Carbons (C=C) | 115 - 145 | Four carbons corresponding to the two double bonds in the geranyl tail. |
| Methylene Carbon (N-CH₂) | 45 - 55 | Carbon adjacent to the nitrogen in the geranyl chain and in the lactam ring. |
| Methylene Carbons (Lactam & Geranyl) | 20 - 40 | Remaining methylene carbons in the seven-membered ring and the terpene chain. |
| Methyl Carbons (-CH₃) | 15 - 25 | Three distinct methyl groups of the geranyl moiety. |
Vibrational Spectroscopy (Infrared and Raman) for Probing Intermolecular Interactions and Hydrogen Bonding Networks
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is critical for identifying functional groups and probing the nature of intermolecular forces. For this compound, these methods would be particularly sensitive to the lactam ring and any hydrogen bonding interactions. Studies have utilized Fourier Transform Infrared (FT-IR) spectroscopy to investigate the effects of this compound on the structure of skin, but detailed spectra of the pure compound are not the primary focus of these publications. escholarship.org Raman spectroscopy has also been employed in a similar context. su.ac.th
Expected Vibrational Spectroscopy Data for this compound:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Significance |
| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 | A strong, characteristic band for the carbonyl group in the lactam ring. Its position can indicate the degree of intermolecular association. |
| C=C Stretch | 1650 - 1680 | 1650 - 1680 (Strong) | Signals from the two double bonds in the geranyl group. Generally stronger in Raman spectra. |
| C-H Stretches (sp² & sp³) | 2850 - 3100 | 2850 - 3100 | Vibrations of the numerous C-H bonds throughout the molecule. |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 | Stretching vibration of the carbon-nitrogen bond within the lactam. |
The absence of N-H stretching bands (typically around 3200-3400 cm⁻¹) would confirm the N-substituted nature of the lactam. Since this compound is a hydrogen bond acceptor (via the carbonyl oxygen) but not a donor, its vibrational spectra in protic solvents could reveal shifts in the C=O band, indicating the formation of hydrogen bonds.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and can provide substantial structural information through the analysis of fragmentation patterns. A patent document has noted that mass spectral analysis of the product was consistent with the desired structure of this compound, though the specific fragmentation data is not provided. researchgate.net
For this compound (C₁₆H₂₇NO), the expected exact mass would be approximately 249.2093 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high precision. Electron Ionization (EI) would likely induce characteristic fragmentation.
Plausible Fragmentation Pathways for this compound:
| Fragment (m/z) | Proposed Structure/Origin |
| 249 | [M]⁺, the molecular ion. |
| 137 | Loss of the geranyl side chain via cleavage of the N-CH₂ bond, leaving the caprolactam moiety protonated. |
| 113 | The caprolactam ring itself. |
| 69 | A fragment corresponding to [C₅H₉]⁺, a common fragment from the cleavage of the geranyl group. |
| 41 | An allyl cation [C₃H₅]⁺, another common terpene fragment. |
Analysis of these fragments would allow for the confirmation of both the caprolactam head and the geranyl tail of the molecule.
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Preferences
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. Such an analysis would definitively establish the three-dimensional architecture of this compound and reveal its preferred conformation and packing arrangement in a crystal lattice.
To date, there are no published crystal structures for this compound in the public domain. A successful crystallographic study would provide:
Conformation of the Azacycloheptan-2-one Ring: The seven-membered lactam ring is flexible and can adopt several low-energy conformations (e.g., chair, boat). X-ray data would identify the preferred conformation in the solid state.
Geometry of the Geranyl Group: The analysis would confirm the (E)-configuration of the C2=C3 double bond and provide precise geometric parameters for the entire terpene chain.
Intermolecular Interactions: The crystal packing would show how molecules arrange themselves, highlighting any significant non-covalent interactions (e.g., dipole-dipole, van der Waals) that govern the solid-state structure. Low-angle X-ray diffraction has been used to study phases containing related compounds, but not for single-crystal structure determination. mdpi.com
Application of Advanced Spectroscopic Techniques to Investigate Molecular Associations (e.g., in supramolecular assemblies)
The function of this compound as a penetration enhancer is inherently linked to its ability to interact with and disrupt the organized lipid structures of the stratum corneum. This interaction can be viewed as the formation of a transient supramolecular assembly. Advanced spectroscopic techniques are key to understanding these associations.
NMR Spectroscopy: Techniques like 2D NOESY can be used to probe the spatial proximity between the enhancer and lipid molecules in a model membrane system, revealing how it intercalates within the lipid bilayers.
Vibrational Spectroscopy (FT-IR/Raman): Changes in the vibrational frequencies of the skin's lipid methylene (CH₂) and carbonyl (C=O) groups upon addition of this compound provide evidence of increased lipid disorder and disruption of hydrogen-bonding networks. escholarship.org
Fluorescence Spectroscopy: While not an intrinsic property of this molecule, fluorescent probes incorporated into lipid membranes can report on changes in membrane fluidity and polarity induced by the enhancer.
While the primary literature focuses on the effect of this compound on biological membranes, the principles are applicable to its interaction in other supramolecular systems. The combination of its flexible, lipophilic geranyl tail and its polar lactam head makes it an amphiphilic molecule capable of participating in various self-assembled structures.
Theoretical and Computational Investigations of 1 Geranylazacycloheptan 2 One
Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 1-Geranylazacycloheptan-2-one at the electronic level. These computational methods, rooted in solving the Schrödinger equation, provide insights into the molecule's electronic structure, the spatial distribution and energy of its molecular orbitals, and a variety of reactivity descriptors that can predict its chemical behavior. github.ioresearchgate.net
The electronic structure of a molecule is fundamentally described by its wavefunction, from which all other electronic properties can be derived. github.io For a molecule like this compound, which contains a lactam ring and a geranyl chain, understanding the distribution of electron density is crucial. The carbonyl group in the azacycloheptan-2-one ring and the double bonds within the geranyl tail are expected to be regions of high electron density, influencing the molecule's polarity and potential for intermolecular interactions.
Molecular orbital (MO) theory provides a more detailed picture of the electronic structure by describing the delocalization of electrons across the entire molecule. csus.edubrsnc.inlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy reflects its ability to accept electrons (its electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netnih.gov For this compound, the HOMO is likely to be associated with the π-systems of the double bonds in the geranyl chain and the lone pairs on the nitrogen and oxygen atoms, while the LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group.
Table 1: Key Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Interpretation |
| Ionization Potential | IP | ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | EA | ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | (IP + EA) / 2 | The tendency of the molecule to attract electrons. |
| Chemical Hardness | η | (IP - EA) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index | ω | χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
This table is based on established principles of conceptual DFT. researchgate.netresearchgate.netmdpi.com
By calculating these descriptors for this compound, researchers can gain a deeper understanding of its chemical nature and predict its behavior in various chemical environments, including its interactions with biological systems. For instance, a high electrophilicity index might suggest a propensity to interact with nucleophilic sites in biological macromolecules. researchgate.netchemrxiv.org Furthermore, local reactivity descriptors, such as the Fukui function, can be employed to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. wustl.edunih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of molecules like this compound. wustl.edu
The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. drugdesign.org For a flexible molecule like this compound, with its long geranyl chain, the number of possible conformations can be vast. MD simulations can explore this landscape by simulating the molecule's motion over a period of time, allowing it to sample various low-energy conformations. drugdesign.org This is crucial for understanding how the molecule's shape influences its interactions with its environment, such as a biological membrane.
To analyze the results of MD simulations, various parameters can be calculated. The root-mean-square deviation (RMSD) of atomic positions can be used to monitor the stability of the simulation and to identify conformational changes. galaxyproject.org The radius of gyration provides a measure of the molecule's compactness, while the analysis of dihedral angles can quantify the flexibility of specific parts of the molecule. By constructing a free energy landscape as a function of key conformational coordinates, researchers can identify the most stable conformations and the energy barriers between them.
Computational Modeling of Intermolecular Interactions with Biological and Non-Biological Membranes
Computational modeling provides a powerful approach to investigate the interactions of this compound with biological and non-biological membranes at the molecular level. nih.govnih.gov These in silico methods can offer detailed insights into how this compound, known for its penetration-enhancing properties, interacts with and traverses lipid bilayers. liverpool.ac.uk
Simulations of Compound-Lipid Bilayer Interactions
Molecular dynamics (MD) simulations are a primary tool for studying the interactions between this compound and lipid bilayers. bibliotekanauki.plnih.gov In these simulations, a model of the lipid membrane, often composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or a mixture of lipids to mimic a specific cell membrane, is constructed. bfwpub.comuib-csic.es Molecules of this compound are then introduced into the simulation box, and their behavior is monitored over time.
These simulations can reveal:
Partitioning and Localization: Where the compound prefers to locate within the membrane, for example, at the water-lipid interface, within the hydrophobic core, or spanning the bilayer.
Orientation: The preferred orientation of the molecule within the membrane. For instance, the polar head group of this compound (the lactam ring) is likely to interact with the polar head groups of the lipids, while the hydrophobic geranyl tail would prefer to be in the nonpolar core of the bilayer.
Effects on Membrane Properties: How the presence of the compound alters the properties of the lipid bilayer, such as its fluidity, thickness, and lateral pressure profile. It is hypothesized that penetration enhancers like this compound may disrupt the ordered packing of the lipid tails, thereby increasing membrane fluidity and facilitating the permeation of other molecules. permegear.com
Prediction of Permeation Pathways and Barriers
Understanding the pathway a molecule takes to cross a membrane and the energy barriers it encounters is crucial for predicting its permeability. nih.govchemrxiv.org Computational methods can be employed to elucidate these aspects of this compound's interaction with membranes.
One common approach is to use steered molecular dynamics (SMD) or umbrella sampling to calculate the potential of mean force (PMF) for moving the molecule across the lipid bilayer. The PMF profile represents the free energy of the molecule as a function of its position along the membrane normal (the axis perpendicular to the membrane surface). The height of the energy barrier in the PMF profile is directly related to the resistance the molecule experiences as it permeates the membrane. A lower energy barrier corresponds to higher permeability. biorxiv.org
These simulations can identify the rate-limiting step in the permeation process. For many molecules, the main barrier to permeation is located in the dense, hydrophobic core of the lipid bilayer. rsc.org The shape and chemical nature of the permeating molecule, as well as the composition and properties of the membrane, all influence the height of this barrier. For this compound, the flexibility of the geranyl chain may allow it to adopt conformations that minimize the energetic cost of traversing the membrane core. ethz.ch
By providing a detailed, atomistic view of the permeation process, these computational models can aid in the rational design of new penetration enhancers with improved efficacy. chemrxiv.org
Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models for Related Chemical Structures
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. frontiersin.orgchemrevlett.com These models are valuable in drug discovery and materials science for predicting the properties of new, untested compounds. dntb.gov.ua In the context of this compound and related skin penetration enhancers, QSAR and QSPR models can be developed to predict their efficacy and to guide the design of new, more potent analogues. researchgate.netnih.gov
The development of a QSAR/QSPR model involves several key steps:
Data Set Compilation: A dataset of structurally related compounds with known activities or properties is assembled. For skin penetration enhancers, this would include a series of azone (1-dodecylazacycloheptan-2-one) analogues and other terpene-based enhancers. researchgate.netresearchgate.net
Molecular Descriptor Calculation: For each compound in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. frontiersin.org
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like random forest, are used to build a mathematical model that relates the molecular descriptors to the observed activity or property. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using statistical techniques, including internal and external validation.
For skin penetration enhancers, QSAR models have been developed to predict their ability to increase the permeability of drugs through the skin. nih.gov Key molecular descriptors that have been found to be important for this activity include:
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water. A certain degree of lipophilicity is generally required for a molecule to partition into the stratum corneum. researchgate.net
Molecular Size and Shape: These properties influence a molecule's ability to diffuse through the tightly packed lipid matrix of the skin.
Polar Surface Area (PSA): This descriptor relates to a molecule's ability to form hydrogen bonds and can influence its interactions with the polar head groups of the skin lipids.
Electronic Descriptors: As discussed in the quantum chemical calculations section, descriptors related to a molecule's electronic structure can also play a role in its activity.
QSPR models can be used to predict various physicochemical properties of these compounds that are relevant to their function as penetration enhancers, such as their solubility, boiling point, and partitioning behavior. dergipark.org.tr
By developing and applying QSAR/QSPR models to compounds structurally related to this compound, researchers can identify the key structural features that contribute to their penetration-enhancing activity. This knowledge can then be used to design new compounds with optimized properties, potentially leading to more effective transdermal drug delivery systems. permegear.com
Chemical Reactivity and Mechanistic Studies of 1 Geranylazacycloheptan 2 One Transformations
Reactions at the Lactam Carbonyl Group: Hydrolysis and Nucleophilic Additions
The lactam carbonyl group in 1-Geranylazacycloheptan-2-one is a primary site for nucleophilic attack. The reactivity of this group is influenced by the ring size and the nature of the N-substituent.
Hydrolysis: The amide bond within the lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the ring-opened product, 6-(geranylamino)hexanoic acid. The rate of hydrolysis is dependent on factors such as pH and temperature.
Under acidic conditions, the mechanism typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by a water molecule. Studies on the acid-catalyzed hydrolysis of various lactams have shown that the reaction proceeds via a tetrahedral intermediate. cdnsciencepub.comcdnsciencepub.com The rate of hydrolysis for a seven-membered lactam like the caprolactam ring in this compound is generally slower than that of smaller, more strained lactams (e.g., β-lactams) but comparable to or slightly faster than acyclic amides. cdnsciencepub.com
Nucleophilic Additions: Besides water, other nucleophiles can attack the lactam carbonyl. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithium compounds), can add to the carbonyl group, potentially leading to ring-opening or the formation of amino alcohol derivatives after reduction.
N-acyl lactams, which are structurally related to this compound, have been shown to be effective acylating agents. oup.comoup.com This suggests that the carbonyl group in this compound can be activated for nucleophilic attack. In the presence of strong nucleophiles, an acyl-exchange type reaction might occur, although this is less common than hydrolysis. oup.com
| Reaction | Reagents and Conditions | Expected Major Product | Reference for Analogy |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Aqueous H2SO4 or HCl, heat | 6-(Geranylamino)hexanoic acid | cdnsciencepub.comcdnsciencepub.com |
| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH, heat | Salt of 6-(Geranylamino)hexanoic acid | rsc.org |
| Nucleophilic Addition (Grignard) | CH3MgBr in dry ether, then H3O+ | 1-(Geranyl)-2-methylazepan-2-ol (after reduction) | General organometallic reactions with amides |
Transformations Involving the Azacycloheptanone Nitrogen Atom
The nitrogen atom in this compound is a tertiary amine integrated into a lactam ring. Its reactivity is influenced by the electron-withdrawing effect of the adjacent carbonyl group, which reduces its basicity and nucleophilicity compared to a typical acyclic tertiary amine. However, it can still participate in certain electrophilic reactions.
Reactions with strong electrophiles, such as powerful alkylating agents (e.g., methyl triflate) or acylating agents, could potentially lead to the formation of a quaternary ammonium (B1175870) salt or an N-acylated lactamium ion, respectively. However, these reactions are generally less favorable due to the delocalization of the nitrogen lone pair into the carbonyl group. The reactivity of tertiary amines with electrophiles is a well-established area of organic chemistry. clockss.orgmsu.edulibretexts.orglibretexts.org The N-alkylation of the parent azacycloheptan-2-one (caprolactam) is a known industrial process, typically requiring strong bases to deprotonate the nitrogen first, followed by reaction with an alkyl halide. google.com In the case of this compound, which is already N-substituted, further reaction at the nitrogen would lead to a positively charged species.
Reactivity of the Geranyl Moiety: Electrophilic Additions and Cyclization Reactions
The geranyl group is a 10-carbon isoprenoid chain containing two double bonds at the C2-C3 and C6-C7 positions. These double bonds are susceptible to a variety of electrophilic addition and cyclization reactions.
Electrophilic Additions: The double bonds of the geranyl moiety can react with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst). The regioselectivity of these additions is generally governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate. The C6-C7 double bond is typically more reactive towards electrophiles than the C2-C3 double bond due to steric hindrance and the electronic effect of the nearby nitrogen atom in the lactam ring. cdnsciencepub.comacademie-sciences.fr
Cyclization Reactions: The geranyl group is well-known to undergo acid-catalyzed cyclization reactions to form various monocyclic and bicyclic terpene structures. nih.govnih.govresearchgate.nethep.com.cnbohrium.comresearchgate.netnih.govuoc.grtandfonline.comoup.comscielo.brresearchgate.netnih.govgoogle.com The reaction is initiated by protonation of one of the double bonds, leading to a carbocation that can be attacked intramolecularly by the other double bond. The specific products formed depend on the reaction conditions, including the type of acid used and the solvent. For instance, treatment with a protic acid like sulfuric acid can lead to the formation of a six-membered ring, yielding cyclogeraniol-type derivatives.
| Reaction Type | Reagents and Conditions | Potential Product(s) | Reference for Analogy |
|---|---|---|---|
| Electrophilic Bromination | Br2 in CCl4 | Dibromo- and tetrabromo-adducts | General alkene chemistry |
| Acid-Catalyzed Hydration | Dilute H2SO4, H2O | Hydroxy-derivatives (e.g., linalool (B1675412) or terpineol (B192494) analogues) | academie-sciences.fr |
| Acid-Catalyzed Cyclization | H2SO4 or Lewis acids (e.g., BF3·OEt2) | Cyclic ethers or hydrocarbon derivatives (e.g., α- and γ-cyclogeranyl structures) | researchgate.netoup.com |
Kinetic and Thermodynamic Investigations of Reaction Pathways Relevant to Compound Stability and Derivatization
Detailed kinetic and thermodynamic data for this compound are not extensively reported in the literature. However, insights can be gained from studies on related structures.
Mechanistic Elucidation of 1 Geranylazacycloheptan 2 One As a Chemical Modulator of Transmembrane Transport
Biophysical Mechanisms of Interaction with Stratum Corneum Lipid Structures
The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the epidermis. This layer's unique composition, primarily a lipid matrix surrounding keratin-filled corneocytes, provides a formidable defense against the permeation of exogenous substances. 1-Geranylazacycloheptan-2-one (GACH) has been identified as a potent chemical penetration enhancer that reversibly modulates the barrier function of the SC. Its efficacy is rooted in a series of biophysical interactions with the lipid structures of the SC.
Analysis of Lipid Order and Fluidity Alterations
GACH's mechanism of action is significantly attributed to its ability to disrupt the highly ordered lamellar structure of the intercellular lipids in the stratum corneum. Spectroscopic and calorimetric studies on analogous compounds, such as Azone (1-dodecylazacycloheptan-2-one), have provided foundational insights into these interactions. Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy has revealed that these enhancers induce a shift in the C-H stretching vibrations of the lipid acyl chains to higher wavenumbers. This shift is indicative of an increase in the number of gauche conformers, which corresponds to a more disordered or fluid state of the lipid bilayers.
Differential Scanning Calorimetry (DSC) further corroborates these findings by demonstrating alterations in the thermal transitions of SC lipids upon treatment with penetration enhancers. These enhancers can lower the phase transition temperatures of the lipid lamellae, suggesting a fluidizing effect on the lipid domains. This increased fluidity is believed to reduce the diffusional resistance of the stratum corneum, thereby facilitating the transport of co-administered drugs.
Hypothesized Formation of Transient Pathways within Intercellular Lipids
The fluidization of the intercellular lipid matrix by GACH is hypothesized to lead to the formation of transient pathways or "pores" within the lipid bilayers. While direct visualization of these pathways is challenging, their existence is inferred from the significant increase in the permeability of both lipophilic and hydrophilic molecules. The increased disorder in the lipid packing is thought to create temporary voids or channels through which permeants can navigate the stratum corneum more easily. These pathways are considered transient, meaning they form and dissipate on a short timescale, and their formation is dependent on the continued presence and interaction of the enhancer with the lipid matrix. Molecular dynamics simulations of other enhancers like dimethylsulfoxide (DMSO) in ceramide bilayers support the concept of transient pore formation as a mechanism for increased permeability. nih.gov
Molecular Mechanisms Governing the Enhanced Permeation of Co-Administered Chemical Agents
The molecular mechanisms by which GACH enhances the permeation of other chemicals are multifaceted. A key aspect is the alteration of the partitioning behavior of the drug into the stratum corneum. By increasing the polarity of the nonpolar lipid domains within the SC, GACH can increase the partitioning of certain drugs into this transport-limiting pathway. nih.gov This effect is particularly pronounced for some hydrophilic drugs that would otherwise have poor partitioning into the lipid-rich environment of the stratum corneum.
Influence of Chemical Properties of Permeants on GACH-Mediated Transport
The degree to which GACH enhances the permeation of a co-administered drug is not uniform and is significantly influenced by the physicochemical properties of the permeant molecule itself. One of the most critical factors is the lipophilicity of the drug, often expressed as the octanol/water partition coefficient (log P).
Research has demonstrated a bell-shaped relationship between the enhancement ratio of GACH and the log P of the permeating drug. nih.gov This indicates that GACH is most effective for drugs with an optimal balance of lipophilicity and hydrophilicity. For highly hydrophilic drugs, the lipid-rich stratum corneum remains a significant barrier, even in the presence of GACH. Conversely, for highly lipophilic drugs, their permeation may already be favorable, and the additional fluidization of the lipid matrix by GACH may offer limited further benefit. The peak of this bell-shaped curve represents the log P value at which GACH exerts its maximal enhancement effect. For instance, the largest enhancement by GACH has been observed for 5-fluorouracil, a relatively hydrophilic drug. nih.gov
While lipophilicity is a key determinant, other factors such as the molecular weight and charge of the permeant can also play a role, although these have been less extensively studied specifically in the context of GACH. Generally, smaller molecules tend to permeate the skin more readily, and the presence of an enhancer like GACH may have a more pronounced effect on the transport of larger molecules that are otherwise significantly hindered. The charge of a molecule can also influence its interaction with the skin's surface and its partitioning into the different domains of the stratum corneum.
Mathematical and Computational Models for Predicting GACH-Enhanced Transport
To better understand and predict the permeation-enhancing effects of GACH, mathematical and computational models have been developed. These models aim to simulate the complex transport processes occurring within the skin and quantify the impact of enhancers.
One notable model applied to GACH is a two-layer skin diffusion model that considers both polar and nonpolar routes of penetration through the stratum corneum. nih.gov By fitting experimental permeation data to equations derived from Fick's second law of diffusion, this model allows for the estimation of key transport parameters, namely the partition coefficient and the diffusivity of a drug in each pathway. nih.gov
Studies using this model have shown that with an increasing dose of GACH pretreatment, the partition parameter of drugs into the nonpolar (lipid) route increases, while their diffusivity is not significantly affected. nih.gov A linear free-energy relationship analysis suggests that GACH increases the polarity of this nonpolar route, which in turn enhances the partitioning of drugs into it. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models represent another computational approach. While not extensively developed specifically for GACH, QSAR models for skin permeation enhancers in general aim to correlate the molecular structures of enhancers with their permeation-enhancing potency. nih.gov Such models could potentially be developed to predict the efficacy of GACH and its derivatives based on their molecular descriptors.
Molecular dynamics simulations also offer a powerful tool to investigate the interactions between GACH, the stratum corneum lipids, and permeating drugs at an atomic level. nih.govnih.gov These simulations can provide detailed insights into the conformational changes in lipids and proteins and the formation of transient pathways, thereby complementing experimental findings and refining mathematical models.
Below is an interactive data table summarizing the enhancement effect of GACH on the permeation of various drugs with different lipophilicities.
| Drug | Octanol/Water Partition Coefficient (log P) | Enhancement Ratio |
|---|---|---|
| 5-Fluorouracil | -0.89 | 29.4 |
| Theophylline | -0.02 | 14.8 |
| Caffeine | -0.07 | 12.5 |
| Cortisone | 1.47 | 8.6 |
| Progesterone | 3.87 | 3.5 |
| Testosterone | 3.32 | 4.1 |
| Estradiol | 4.01 | 2.9 |
Applications of 1 Geranylazacycloheptan 2 One in Advanced Chemical Systems and Materials Science
Role as a Chemical Adjuvant in Systems Designed for Controlled Molecular Transfer
1-Geranylazacycloheptan-2-one (GACH) functions as a potent chemical adjuvant, specifically as a penetration enhancer, in systems designed to control the transfer of molecules across barrier membranes, such as the skin. Its efficacy is particularly notable when used in combination with other molecules, such as prodrugs, to optimize their delivery. nih.govnih.gov
Research has focused on a theoretical design that combines the use of a prodrug with a penetration enhancer like GACH to improve percutaneous absorption. nih.gov This approach was experimentally validated using the antiviral drug acyclovir (B1169). By converting acyclovir into more lipophilic (fat-loving) prodrugs, its ability to penetrate the skin was significantly increased when co-administered with GACH. nih.govresearchgate.net
A key study demonstrated that while GACH alone provided a modest 3.37-fold enhancement in acyclovir penetration, its effect on a lipophilic prodrug, acyclovir butyrate, was far more pronounced, showing a 12.3-fold enhancement. nih.gov This synergistic relationship highlights the role of GACH not just as a simple enhancer, but as a critical component in a sophisticated, controlled transfer system. The system's effectiveness is based on the principle that the lipophilic prodrug can more easily partition into the GACH-modified skin barrier, after which it is converted back to the active acyclovir. nih.gov
The degree of enhancement is dependent on the concentration of GACH applied. nih.govnih.gov As the dose of GACH increases, the partitioning of drugs into the nonpolar route of the stratum corneum (the outermost layer of the skin) is enhanced. nih.gov This controlled, dose-dependent mechanism allows for the fine-tuning of molecular transfer across the skin barrier.
Table 1: Enhancement Effect of GACH on Acyclovir and its Prodrug
| Compound | Enhancement Ratio with GACH | Reference |
|---|---|---|
| Acyclovir | 3.37-fold | nih.gov |
| Acyclovir Butyrate (Prodrug) | 12.3-fold | nih.gov |
Potential in the Development of Novel Chemical Delivery Vehicles and Formulations
The unique properties of this compound make it a valuable ingredient in the development of novel chemical delivery vehicles, particularly for transdermal (through the skin) applications. researchgate.netipinnovative.comijrpb.com Its primary function in these formulations is to overcome the significant barrier properties of the skin's stratum corneum, allowing for the effective delivery of active pharmaceutical ingredients. researchgate.nettjpr.org
GACH has been identified as a key component in patent literature for various formulations. google.com For instance, it is listed as a potential penetration enhancer in topical compositions designed for pain relief and in formulations containing olive oil, which can improve the solubility and transfer of certain drugs. google.com The development of such formulations often involves creating complex systems like gels, creams, or patches where the enhancer is integrated to ensure the drug reaches its target. researchgate.netgoogle.com
Studies have explored the combination of GACH with lipophilic prodrugs of acyclovir, demonstrating that this pairing creates a highly effective delivery system. nih.govresearchgate.net Research into acyclovir prodrugs like acyclovir hexanoate (B1226103) mixed with olive oil shows that such combinations can be used to formulate more effective topical compositions for treating viral infections. google.com The role of GACH in these systems is to fluidize the lipid matrix of the skin, facilitating the penetration of the entire formulation, including the carrier oils and the active drug.
The development of these advanced delivery vehicles relies on a principle of combining different chemical approaches. researchgate.net A prodrug strategy increases the lipophilicity of a drug, while an enhancer like GACH modifies the skin barrier to be more receptive. nih.govedu.krd This dual approach is central to creating the next generation of transdermal delivery systems, which can offer controlled and sustained release of therapeutics. tjpr.orgmdpi.com
Integration into Multicomponent Chemical Matrices for Enhanced Diffusion
The mechanism of enhanced diffusion in these systems is based on GACH's interaction with the intercellular lipids of the stratum corneum. nih.govmdpi.com In a typical transdermal formulation, GACH is dissolved in a vehicle (e.g., ethanol, propylene (B89431) glycol) along with the drug. nih.gov Upon application, the volatile solvent evaporates, depositing the drug and GACH onto the skin surface. GACH then partitions into the stratum corneum, disrupting the highly ordered lipid structure and increasing its fluidity. tjpr.orgnih.gov This disruption creates a more permeable environment, or a modified matrix, through which the drug can diffuse more readily.
Table 2: Effect of GACH Pretreatment on Skin Permeation Pathways
| GACH Pretreatment Dose | Effect on Nonpolar Route Partitioning | Effect on Diffusivity in Nonpolar Route | Reference |
|---|---|---|---|
| Increasing Dose | Increased | Little to no effect | nih.gov |
Utilization as a Mechanistic Probe for Studying Membrane Biophysics and Permeability Barriers
This compound (GACH) and its analogs, like Azone, serve as valuable molecular tools, or mechanistic probes, for investigating the biophysics of membranes and understanding the nature of permeability barriers. tjpr.orgescholarship.orgfrontiersin.org The primary barrier to transdermal drug delivery is the stratum corneum (SC), which consists of dead cells (corneocytes) embedded in a highly ordered, lipid-rich intercellular matrix. nih.govnih.gov The effectiveness of this barrier is largely determined by the biophysical properties of this lipid matrix. nih.govdr-jetskeultee.nlmedicaljournals.se
Enhancers like GACH function by disrupting the highly ordered lamellar structure of the SC lipids. tjpr.orgmdpi.com They insert themselves into the lipid bilayers, increasing the fluidity and mobility of the lipid chains. This action effectively lowers the activation energy required for molecules to pass through the barrier. By observing how the permeation of different molecules changes in the presence of a known concentration of GACH, researchers can deduce information about the structure and properties of the membrane itself. nih.govlatrobe.edu.au
For example, studies have used GACH to probe the relationship between a drug's lipophilicity and its pathway through the skin. nih.gov The finding that GACH preferentially enhances the penetration of certain drugs by increasing the polarity of the nonpolar lipid route provides insight into the micro-architecture of the SC barrier. nih.gov This allows GACH to be used as a probe to explore how alterations in lipid packing and phase behavior affect the barrier function. escholarship.orguni-koeln.denih.gov By systematically applying GACH and observing the resulting changes in permeability, scientists can model the biophysical characteristics of the membrane and better understand the molecular requirements for crossing it. nih.gov
Future Directions and Emerging Research Avenues for 1 Geranylazacycloheptan 2 One Studies
Development of Novel and Sustainable Synthetic Pathways for GACH and its Derivatives
The chemical industry is increasingly adopting green chemistry principles to develop sustainable and eco-friendly manufacturing processes. semanticscholar.org Future research on GACH will likely focus on creating synthetic pathways that are not only efficient but also environmentally benign. This involves moving away from traditional methods that may use hazardous reagents or produce significant waste.
Key research objectives in this area will include:
Use of Renewable Feedstocks: Investigating the use of biomass-derived starting materials, such as those derived from urushiol, for the synthesis of the GACH backbone or its geranyl moiety. rsc.org
Green Catalysis: Developing and employing reusable and non-toxic catalysts, such as zinc-based heterogeneous catalysts or biocatalysts, to drive the chemical reactions needed to produce GACH and its derivatives. rsc.org This approach aims to replace stoichiometric reagents with catalytic alternatives, thereby minimizing waste. semanticscholar.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.
Eco-Friendly Solvents: Exploring the use of water or other green solvents in the synthesis process to reduce reliance on volatile organic compounds. rsc.org
Energy Efficiency: Utilizing energy-efficient methods like microwave or ultrasonic irradiation to accelerate reaction times and reduce energy consumption. semanticscholar.org
Further research has led to the development of related compounds, such as 1-farnesylazacycloheptan-2-one, suggesting that synthetic strategies can be adapted to create a variety of GACH derivatives with potentially enhanced or novel properties. su.ac.th The synthesis of other complex heterocyclic compounds, like pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives, provides a framework for the kind of multi-step, carefully designed synthetic strategies that could be applied to GACH. nih.gov
Table 1: Application of Green Chemistry Principles to GACH Synthesis
| Green Chemistry Principle | Potential Application in GACH Synthesis |
| Waste Prevention | Designing synthetic routes with high atom economy and using catalytic rather than stoichiometric reagents. |
| Safer Chemicals | Designing GACH derivatives with reduced toxicity and enhanced efficacy. |
| Design for Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to lower reaction temperatures and times. |
| Use of Renewable Feedstocks | Synthesizing the geranyl group or other parts of the molecule from plant-derived sources. rsc.org |
| Use of Catalysis | Replacing hazardous reagents with reusable solid catalysts or enzymes for key reaction steps. rsc.org |
Advanced Spectroscopic Probes for Real-Time Monitoring of GACH-Membrane Interactions
Understanding how GACH interacts with biological membranes at a molecular level is crucial to elucidating its mechanism of action as a penetration enhancer and exploring other biological activities. researchgate.net Advanced spectroscopic techniques offer powerful tools for observing these transient and complex interactions in real-time.
Future research will likely employ a range of sophisticated spectroscopic probes to gain deeper insights:
Fluorescence Spectroscopy: This technique uses fluorescent probes to study changes in the membrane environment. nih.gov Environment-sensitive dyes could be used to map the polarity and viscosity changes within the lipid bilayer upon interaction with GACH. nih.govresearchgate.net Fluorescence Resonance Energy Transfer (FRET) could measure the proximity and interaction between GACH (or a fluorescently labeled analog) and specific membrane components like proteins or lipids. nih.govnih.gov
Surface-Enhanced Infrared Absorption (SEIRA) Spectroscopy: SEIRA can provide detailed information about the vibrational modes of molecules at a surface. chemrxiv.org This could be used to detect the specific binding of GACH to membrane receptors and observe conformational changes in both the GACH molecule and the membrane lipids or proteins during the interaction. chemrxiv.org
Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful method for monitoring molecular interactions within living cells in real-time. nih.gov It could be adapted to study the dynamics of GACH interacting with membrane proteins, providing data on the speed and duration of these events. nih.gov
Raman Spectroscopy and Surface Plasmon Resonance (SPR): The combination of these techniques can provide complementary information on both the chemical composition and the binding kinetics of the fouling layer on a membrane, which could be analogous to GACH's interaction with the skin's stratum corneum. lut.fi
These advanced methods will allow researchers to move beyond static pictures and develop a dynamic understanding of how GACH influences membrane structure and function.
Table 2: Advanced Spectroscopic Probes for GACH-Membrane Interaction Studies
| Spectroscopic Technique | Information Provided | Potential Application for GACH Research |
| Fluorescence (FRET) | Proximity and dynamics of molecular interactions. nih.gov | To measure the distance and real-time interaction between GACH and specific membrane lipids or proteins. |
| SEIRA Spectroscopy | Vibrational fingerprint and structural changes of molecules. chemrxiv.org | To identify the specific molecular groups involved in the GACH-membrane binding and observe conformational changes. |
| BRET | Real-time monitoring of protein interactions in living cells. nih.gov | To study the kinetics of GACH binding to and dissociating from membrane proteins. |
| Raman Spectroscopy | Chemical composition of a sample. lut.fi | To analyze the chemical changes in the stratum corneum lipids after treatment with GACH. |
Integration of Artificial Intelligence and Machine Learning for Predictive Material Design Based on GACH Chemistry
Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science and chemistry by enabling the rapid prediction of properties and the design of novel molecules with desired functions. rsc.orgnptel.ac.in Integrating these computational tools into GACH research can significantly accelerate the discovery and optimization of new derivatives for a wide range of applications.
The core of this approach is to build predictive models based on existing data. alchemy.cloud The process would involve:
Data Compilation: Creating a comprehensive database of GACH derivatives and related molecules, along with their measured physicochemical properties and biological activities.
Model Training: Using this database to train ML algorithms to recognize the relationships between molecular structure and function. mpg.de These models can learn to predict properties such as membrane permeability enhancement, antimicrobial activity, or anti-inflammatory effects based on the chemical structure of a proposed molecule. ontosight.ai
Predictive Design: Employing the trained models to screen virtual libraries of thousands of potential GACH derivatives, identifying the most promising candidates for synthesis and experimental testing. This dramatically reduces the time and cost associated with traditional trial-and-error discovery. fordham.edu
Inverse Design: Advanced AI systems can even be used for "inverse design," where the desired properties are specified, and the AI proposes the chemical structures most likely to exhibit those properties. nptel.ac.inmit.edu
This integration of AI and chemistry, often referred to as predictive chemistry, has the potential to unlock new applications for GACH-based compounds by making the design process more targeted and efficient. rsc.orgmit.edu
| Step | Description | Tools and Techniques |
| 1. Data Acquisition | Collect structural and property data for GACH and known derivatives. | Chemical databases, experimental results, high-throughput screening. |
| 2. Feature Engineering | Convert molecular structures into numerical descriptors that an ML model can understand. | Molecular fingerprints, quantum chemical calculations. |
| 3. Model Training | Train an ML algorithm to find patterns connecting the molecular features to the properties. | Neural networks, random forests, support vector machines. mdpi.com |
| 4. Predictive Screening | Use the trained model to predict the properties of a large library of new, virtual GACH derivatives. | Virtual screening, computational chemistry. |
| 5. Synthesis & Validation | Synthesize the most promising candidates identified by the model and experimentally test their properties. | Laboratory synthesis and biological assays. |
Exploration of 1-Geranylazacycloheptan-2-one in Unconventional Chemical and Engineering Applications
While GACH is primarily known for its role in enhancing the transdermal delivery of drugs, its unique chemical structure—a seven-membered heterocyclic ring attached to a lipophilic geranyl tail—suggests it could have a wide range of currently unexplored applications. ontosight.airesearchgate.net Its amphiphilic nature, resulting from the combination of a polar lactam head group and a nonpolar hydrocarbon chain, is key to these potential new uses.
Future research could investigate the following unconventional applications:
Advanced Agrochemical Formulations: The ability of GACH to interact with lipid membranes could be harnessed to improve the penetration of pesticides or herbicides into target plants or pests, potentially increasing their efficacy and reducing the amount needed.
Bioremediation: GACH could potentially be used to enhance the breakdown of lipid-based environmental pollutants by improving their bioavailability to microorganisms used in bioremediation processes.
Phase Transfer Catalysis: In industrial chemistry, GACH could function as a phase transfer catalyst, helping to transport reactants across the interface of immiscible solvents (like oil and water), thereby accelerating reaction rates.
Specialty Coatings and Polymers: The GACH molecule could be used as a monomer or an additive in the creation of novel polymers and coatings. Its structure might impart unique properties such as improved adhesion, flexibility, or self-healing capabilities.
Nanomaterial Functionalization: GACH could be used to functionalize the surface of nanoparticles, modifying their solubility and enabling them to interact with biological systems in a controlled way for applications in nanomedicine or advanced materials.
These potential applications are speculative but are grounded in the fundamental chemical properties of the molecule. Exploring these areas would significantly broaden the utility of GACH beyond its current scope.
Table 4: Potential Unconventional Applications for GACH
| Application Area | Proposed Function of GACH | Relevant Chemical Property |
| Agrochemicals | Penetration enhancer for pesticides/herbicides. | Membrane interaction, lipophilicity. |
| Environmental Science | Enhancing bioavailability of pollutants for bioremediation. | Surfactant-like properties, membrane interaction. |
| Industrial Chemistry | Phase transfer catalyst. | Amphiphilic nature. |
| Materials Science | Monomer or additive for specialty polymers. | Reactive functional groups, unique molecular shape. |
| Nanotechnology | Surface functionalization agent for nanoparticles. | Amphiphilic nature, ability to self-assemble. |
Q & A
Q. What are the optimal synthetic routes for 1-Geranylazacycloheptan-2-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : To optimize synthesis, employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their effects on yield and purity. For example, a 2^3 factorial design (three variables at two levels each) can identify critical interactions between factors. Tabulate results to compare outcomes (e.g., % yield, byproduct formation) across conditions . Ensure reproducibility by documenting procedural details, including reagent sources, purification methods, and spectroscopic data (NMR, IR) for intermediates and final products .
Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?
- Methodological Answer : Use a combination of analytical techniques :
- NMR (¹H, ¹³C, DEPT) to confirm skeletal structure and assess purity via integration ratios.
- HPLC/MS to quantify impurities and verify molecular ion consistency.
- Elemental analysis (C, H, N) for empirical formula validation.
For novel derivatives, provide full spectral assignments and comparison to literature data for known analogs. Cross-reference with PubChem or primary literature for known compounds . Include raw data in supplementary materials with clear metadata (e.g., instrument parameters) .
Q. What experimental protocols are recommended for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer : Design a stability study using accelerated degradation tests (e.g., exposure to heat, light, humidity). Monitor decomposition via:
- UV-Vis spectroscopy for absorbance shifts.
- TLC/HPLC to track degradation products.
- Mass spectrometry to identify breakdown intermediates.
Use a controlled environment chamber to simulate long-term storage. Report degradation kinetics (e.g., Arrhenius plots for thermal stability) and recommend storage conditions (e.g., inert atmosphere, −20°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct a comparative meta-analysis to identify confounding variables:
- Compare assay conditions (e.g., cell lines, incubation times, solvent controls).
- Validate potency using orthogonal assays (e.g., enzymatic vs. cell-based).
- Replicate key studies under standardized protocols, ensuring reagent batch consistency and proper negative/positive controls. Address contradictions by publishing replication data with transparent statistical analysis (e.g., ANOVA for inter-lab variability) .
Q. What computational strategies are effective in modeling the supramolecular interactions of this compound with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations (GROMACS, AMBER) to predict binding modes and free energy landscapes. Validate predictions with:
- Isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Surface plasmon resonance (SPR) to measure binding kinetics.
Cross-correlate computational and experimental data to refine force field parameters. Use COMSOL Multiphysics for multi-scale modeling of diffusion and receptor-ligand dynamics .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-geranyl group) paired with LC-MS/MS to trace metabolites in hepatocyte incubations. Use enzyme inhibition assays (CYP450 isoforms) to identify metabolic enzymes. Structure elucidation of metabolites via high-resolution MS and NMR fragmentation patterns. Integrate data into metabolic networks using software like MetaCore or GNPS .
Data Presentation and Reproducibility Guidelines
-
Tabular Data Example :
Parameter Level 1 Level 2 Optimal Condition Temperature (°C) 25 60 60 Catalyst (mol%) 5 10 10 Solvent THF DMF DMF -
Statistical Validation :
Report p-values, confidence intervals, and effect sizes for all comparative analyses. Use tools like GraphPad Prism or R for robust statistical modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
